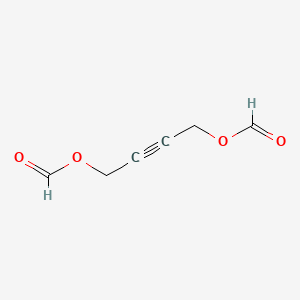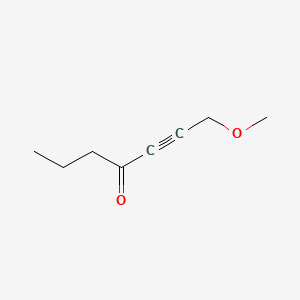
4-Bromobut-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobut-1-en-3-yne is an organic compound with the molecular formula C4H5Br. It is a brominated alkyne, characterized by the presence of both a bromine atom and a triple bond in its structure. This compound is commonly used as a reactant in organic synthesis due to its ability to introduce bromo functionality into molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobut-1-en-3-yne can be synthesized through various methods. One common approach involves the hydroboration of bromo-substituted 1,3-enynes, followed by hydride addition to the resulting borane . Another method includes the use of alkyl halides as a source of bromo functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as those used in laboratory settings. The process may include the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of the bromine atom with another functional group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in the formation of various substituted alkynes .
Aplicaciones Científicas De Investigación
4-Bromobut-1-en-3-yne has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of macrocycles, oxazoles, and oxadiazoles.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromobut-1-en-3-yne involves its ability to act as a source of bromo functionality. This allows it to participate in various chemical reactions, such as cycloadditions and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
4-Bromobut-1-en-3-yne can be compared with other similar compounds, such as:
1-Bromo-3-butyne: Another brominated alkyne with similar reactivity.
4-Bromo-1-butene: A brominated alkene used in similar applications.
(4-bromobut-1-yn-1-yl)benzene: A compound with a phenyl group attached to the alkyne.
Propiedades
Número CAS |
40083-64-5 |
|---|---|
Fórmula molecular |
C4H3Br |
Peso molecular |
130.97 g/mol |
Nombre IUPAC |
4-bromobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Br/c1-2-3-4-5/h2H,1H2 |
Clave InChI |
SCRCAFCBDMFEHB-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


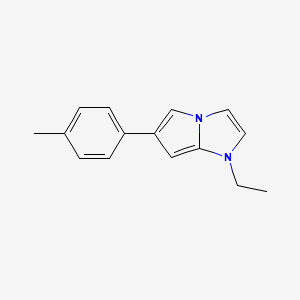
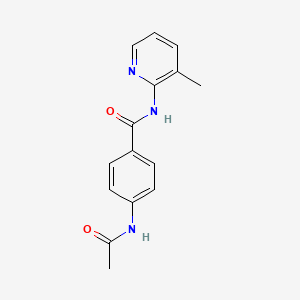

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)



![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
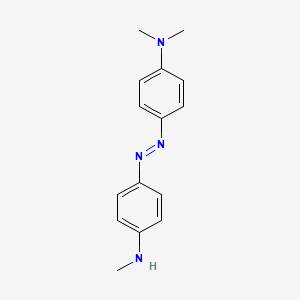
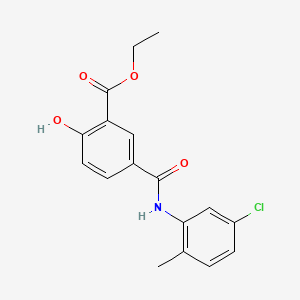
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
